molecular formula C4H6BrF3O B1266211 2-Bromo-1,1,2-trifluoroethyl ethyl ether CAS No. 380-78-9

2-Bromo-1,1,2-trifluoroethyl ethyl ether

Cat. No. B1266211
CAS RN: 380-78-9
M. Wt: 206.99 g/mol
InChI Key: JHNFRVXKGJVWFU-UHFFFAOYSA-N
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Description

2-Bromo-1,1,2-trifluoroethyl ethyl ether is a chemical compound with the molecular formula C4H6BrF3O and a molecular weight of 206.99 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,1,2-trifluoroethyl ethyl ether consists of a bromine atom and a trifluoroethyl group attached to an ethyl ether group . This structure can be further analyzed using various spectroscopic techniques to determine the exact arrangement of atoms and bonds within the molecule.


Physical And Chemical Properties Analysis

2-Bromo-1,1,2-trifluoroethyl ethyl ether has a boiling point of 116°C and an estimated density of 1.6150 . Its refractive index is estimated to be 1.4000 . These properties can influence how the compound behaves in different environments and how it interacts with other substances.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Esters and Acetals : 2-Bromo-1,1,2-trifluoroethyl ethyl ether is involved in the synthesis of various esters and acetals. For instance, it is used in the synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative through the oxidation of corresponding acetals (Molines & Wakselman, 1987). Also, it participates in reactions leading to the formation of 1-substituted trans-1-bromo-2-ethoxycyclopropanes (Morizawa et al., 1984).

  • Reactions with Lewis Acids : This compound reacts with Lewis acids like boron trifluoride etherate and aluminum chloride, resulting in the formation of various fluorinated compounds and acyl halides (Hudlický, 1985).

  • Synthesis of Propenal Derivatives : The compound is utilized in the synthesis of 2-substituted propenal diethyl acetal derivatives, showcasing its versatility in creating diverse chemical structures (Shostakovskii et al., 1963).

Physical and Chemical Properties

  • Vapor Pressure and Density Measurements : The vapor pressures, densities, and refractive indices of 2-Bromo-1,1,2-trifluoroethyl ethyl ether have been studied, which are critical in understanding its behavior in various applications (Aim et al., 1983).

  • Thermal Stability and Decomposition : The thermal stability of alkyl 2-chloro-1,1,2-trifluoroethyl ethers, closely related to 2-Bromo-1,1,2-trifluoroethyl ethyl ether, has been investigated to understand their behavior under various temperatures and conditions (Poŝta et al., 1989).

Application in Organic Synthesis

  • Synthesis of β-Sinensal and Jasmonoids : The compound is involved in the synthesis of important organic molecules like β-sinensal and jasmonoids, indicating its application in the synthesis of natural products and bioactive compounds (Morizawa et al., 1984).

  • Application in Radical Reactions : It plays a significant role in radical reactions for the synthesis of difluoro or monofluoroacetyl-substituted acetals, demonstrating its utility in advanced organic synthesis techniques (Kondratov et al., 2015).

Electrochemistry and Polymerization

  • Use in Lithium/Sulfur Batteries : The fluorinated ether of ethyl 1,1,2,2-tetrafluoroethyl ether, a similar compound, is used as an electrolyte solvent in lithium/sulfur batteries, indicating the potential application of 2-Bromo-1,1,2-trifluoroethyl ethyl ether in advanced battery technologies (Lu et al., 2015).

  • Polymer Synthesis : It finds application in the synthesis of thermally responsive polymers with oligo(ethylene oxide) units, showcasing its role in the development of new polymeric materials (Yamamoto & Matyjaszewski, 2008).

properties

IUPAC Name

2-bromo-1-ethoxy-1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNFRVXKGJVWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958975
Record name 2-Bromo-1-ethoxy-1,1,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,2-trifluoroethyl ethyl ether

CAS RN

380-78-9
Record name 2-Bromo-1,1,2-trifluoroethyl ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-ethoxy-1,1,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Seyferth, RA Woodruff - The Journal of Organic Chemistry, 1973 - ACS Publications
The organomercurials PhHgCFClC02R (R= CH3 and C2H5) and PhHgCFBrC02C2H6 havebeen preparedby reaction of the respective alkyl dihaloacetate with potassium íerí-butoxide …
Number of citations: 52 pubs.acs.org

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